tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a difluoromethoxyphenyl group, and a hydrazinecarboxylate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the difluoromethoxyphenyl intermediate:
Acetylation: The difluoromethoxyphenyl intermediate is then acetylated to introduce the acetyl group.
Hydrazinecarboxylate formation: The acetylated intermediate is reacted with hydrazine to form the hydrazinecarboxylate moiety.
tert-Butyl protection: Finally, the compound is protected with a tert-butyl group to yield the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate can be compared with similar compounds such as:
tert-Butyl 2-(2-(4-methoxyphenyl)acetyl)hydrazinecarboxylate: This compound has a methoxy group instead of a difluoromethoxy group.
tert-Butyl 2-(2-(4-chlorophenyl)acetyl)hydrazinecarboxylate: This compound has a chlorophenyl group instead of a difluoromethoxyphenyl group.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18F2N2O4 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
tert-butyl N-[[2-[4-(difluoromethoxy)phenyl]acetyl]amino]carbamate |
InChI |
InChI=1S/C14H18F2N2O4/c1-14(2,3)22-13(20)18-17-11(19)8-9-4-6-10(7-5-9)21-12(15)16/h4-7,12H,8H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
QOFXKIQFSKEQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CC1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
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